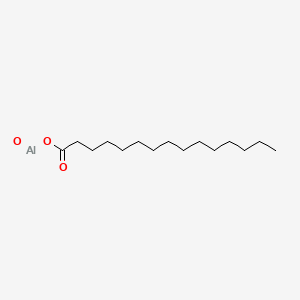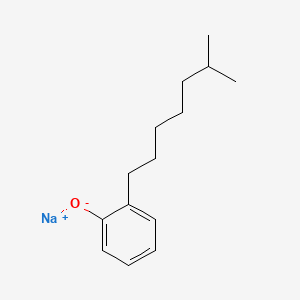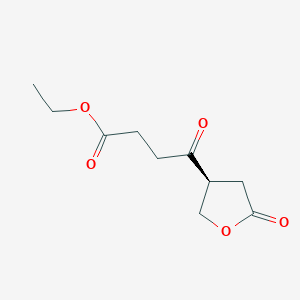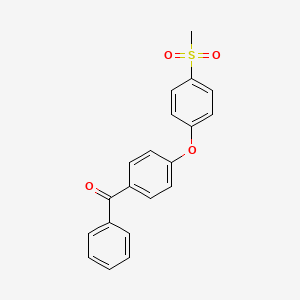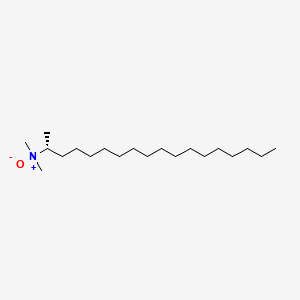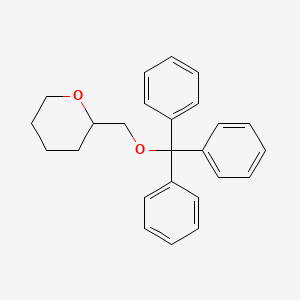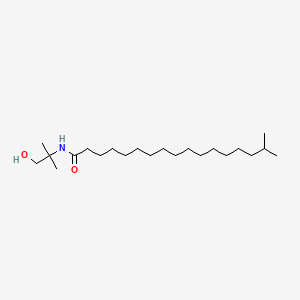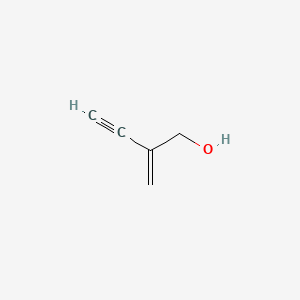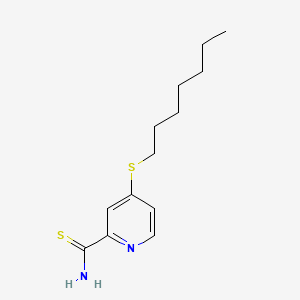
2-Pyridinecarbothioamide, 4-(heptylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarbothioamide, 4-(heptylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with a heptylthio substituent at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(heptylthio)- typically involves the reaction of 4-chloropyridine with heptylthiol in the presence of a base, followed by the introduction of the carbothioamide group. The reaction conditions often require an inert atmosphere and dry solvents to prevent unwanted side reactions. For example, the reaction can be carried out in dry methanol or dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbothioamide, 4-(heptylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The heptylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(heptylthio)- involves its interaction with biological targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with specific sites on proteins, leading to inhibition or activation of their functions. For example, it has been shown to interfere with chromatin activity by binding to histone proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyridinecarbothioamide, 4-(heptylthio)- include:
- 2-Pyridinecarbothioamide, 4-(methylthio)-
- 2-Pyridinecarbothioamide, 4-(ethylthio)-
- 2-Pyridinecarbothioamide, 4-(butylthio)-
Uniqueness
What sets 2-Pyridinecarbothioamide, 4-(heptylthio)- apart from its analogs is the length of the heptylthio chain, which can influence its lipophilicity and steric properties. These factors can affect its biological activity and its ability to form stable complexes with metal ions .
Properties
CAS No. |
186044-65-5 |
|---|---|
Molecular Formula |
C13H20N2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-heptylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C13H20N2S2/c1-2-3-4-5-6-9-17-11-7-8-15-12(10-11)13(14)16/h7-8,10H,2-6,9H2,1H3,(H2,14,16) |
InChI Key |
MDINJRJVLKULDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


